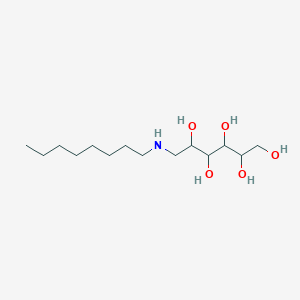

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione, also known as MPP, is a chemical compound that has been widely studied for its potential in various scientific fields. This compound has been found to have unique properties that make it useful in a range of applications, including scientific research. In

Wissenschaftliche Forschungsanwendungen

Inhibitors of Glycolic Acid Oxidase

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione derivatives have been explored as inhibitors of glycolic acid oxidase (GAO), particularly in porcine liver. Large lipophilic substituents in these compounds tend to exhibit potent, competitive inhibition effects. These inhibitors are crucial in reducing urinary oxalate levels, particularly in ethylene glycol-fed rats, which has implications for treating conditions like kidney stones or hyperoxaluria (Rooney et al., 1983).

Corrosion Inhibition in Industrial Applications

1H-pyrrole-2,5-dione derivatives, such as 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in acidic environments. This is particularly useful in industrial applications where corrosion prevention is critical. These compounds adhere to metal surfaces through a chemisorption process, providing a protective layer against corrosion (Zarrouk et al., 2015).

Electron Transport Layer in Solar Cells

These derivatives are also used in the field of renewable energy, specifically in polymer solar cells. They act as an electron transport layer (ETL) due to their high conductivity and electron mobility, attributed to the electron-deficient nature of their backbone. This enhances the efficiency of solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Optical and Electronic Applications

These compounds have been utilized in developing highly luminescent polymers, which have potential applications in optoelectronic devices. The polymers exhibit strong fluorescence and quantum yield, making them suitable for applications in light-emitting diodes (LEDs), sensors, and other electronic devices (Zhang & Tieke, 2008).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the target.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved.

Pharmacokinetics

These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-10-4-2-9(3-5-10)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPTEHVKDQQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372265 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione | |

CAS RN |

140480-96-2 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140480-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)

![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)